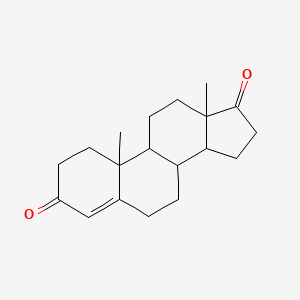

4-Androsten-3,17-dione

描述

Structure

3D Structure

属性

分子式 |

C19H26O2 |

|---|---|

分子量 |

286.4 g/mol |

IUPAC 名称 |

10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3 |

InChI 键 |

AEMFNILZOJDQLW-UHFFFAOYSA-N |

规范 SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |

产品来源 |

United States |

Biosynthesis Pathways and Endogenous Production of 4 Androsten 3,17 Dione

Tissue-Specific Sites of Production

Gonads (Ovaries and Testes)

The gonads, specifically the testes in males and the ovaries in females, are primary sites for the production of 4-androstene-3,17-dione. immunotech.czresearchgate.net This steroid serves as a crucial intermediate in the biosynthesis of both androgens and estrogens. synabs.benih.gov The production of 4-androstene-3,17-dione in the gonads is regulated by gonadotropins. immunotech.cz

In the testes, 4-androstene-3,17-dione is synthesized in the Leydig cells. synabs.be It is a precursor to testosterone (B1683101), the principal male sex hormone. eur.nl The conversion of 4-androstene-3,17-dione to testosterone is facilitated by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). immunotech.cz Studies on fetal guinea pig testes have shown that both testosterone and 4-androstene-3,17-dione are synthesized, with the relative amounts changing during gestation. oup.com Early in development, more testosterone is produced, while later in gestation, 4-androstene-3,17-dione becomes the predominant steroid. oup.com

In the ovaries, 4-androstene-3,17-dione is produced by the theca cells of the ovarian follicles. immunotech.czsynabs.be It serves as the primary substrate for the production of estrogens in the granulosa cells. immunotech.cz Theca cells lack the enzyme aromatase, which is necessary to convert androgens to estrogens, while granulosa cells lack the 17,20-lyase enzyme required for 4-androstene-3,17-dione synthesis. immunotech.cz This necessitates a cooperative effort between these two cell types for estrogen production. immunotech.cz Theca cells synthesize 4-androstene-3,17-dione, which is then transferred to the granulosa cells to be aromatized into estrone (B1671321). wikipedia.org Research on porcine granulosa cells has demonstrated their ability to metabolize androstenedione (B190577) to form 19-norandrostenedione (B190405) (4-oestrene-3,17-dione), a major steroid in porcine ovarian follicular fluid. nih.govbioscientifica.com

The biosynthesis of 4-androstene-3,17-dione in the gonads can proceed through two main pathways. The primary pathway involves the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA) by the enzyme 17,20-lyase, followed by the conversion of DHEA to 4-androstene-3,17-dione by 3β-hydroxysteroid dehydrogenase. wikipedia.org A secondary pathway involves the direct conversion of 17α-hydroxyprogesterone to 4-androstene-3,17-dione, also catalyzed by 17,20-lyase. wikipedia.org

Table 1: Key Enzymes and Cell Types in Gonadal 4-Androsten-3,17-dione Biosynthesis

| Enzyme | Function | Primary Location (Cell Type) |

|---|---|---|

| 17,20-Lyase | Converts 17α-hydroxypregnenolone to DHEA or 17α-hydroxyprogesterone to 4-androstene-3,17-dione | Testicular Leydig Cells, Ovarian Theca Cells synabs.bewikipedia.org |

| 3β-Hydroxysteroid Dehydrogenase | Converts DHEA to 4-androstene-3,17-dione | Testicular Leydig Cells, Ovarian Theca Cells wikipedia.orgmdpi.com |

| 17β-Hydroxysteroid Dehydrogenase | Converts 4-androstene-3,17-dione to Testosterone | Testicular Leydig Cells immunotech.cz |

Microbial Biotransformation and Biotechnological Production Pathways

Microbial biotransformation has emerged as a significant and economically viable method for producing 4-androstene-3,17-dione and other steroid intermediates for the pharmaceutical industry. nih.govmedcraveonline.com This approach offers several advantages over traditional chemical synthesis, including high regio- and stereospecificity, milder reaction conditions, and the ability to perform multiple reaction steps in a single operation. Microorganisms, particularly bacteria of the genus Mycobacterium, are widely used for the side-chain cleavage of natural sterols, such as phytosterols (B1254722) and cholesterol, to yield 4-androstene-3,17-dione. d-nb.inforesearchgate.net

The core of this biotechnological process is the ability of certain microbes to degrade the aliphatic side chain at the C17 position of the steroid nucleus while leaving the core structure intact. nih.gov This process is a key step in the industrial production of various steroid hormones. plos.org For instance, 4-androstene-3,17-dione is a crucial precursor for the synthesis of testosterone and estrogens. medcraveonline.com

Significant research has focused on optimizing the microbial conversion process to improve yields and efficiency. One of the challenges is the low solubility of sterol substrates in aqueous fermentation media. researchgate.net To address this, various strategies have been developed, including the use of oil/aqueous biphasic systems and solubilizing agents like cyclodextrins and surfactants. researchgate.netnih.gov For example, using a water-sunflower oil two-phase system with Mycobacterium sp. has been shown to enhance the bioconversion of phytosterols. researchgate.net

Genetic and metabolic engineering have also been employed to enhance the production of 4-androstene-3,17-dione. nih.gov By modifying the metabolic pathways of production strains, researchers can direct the biotransformation towards the desired product and minimize the formation of byproducts. d-nb.info For example, strains of Mycobacterium neoaurum have been engineered by knocking out genes responsible for the further degradation of 4-androstene-3,17-dione into other compounds like 1,4-androstadiene-3,17-dione (ADD) and 9α-hydroxy-4-androstene-3,17-dione (9OH-AD). d-nb.inforesearchgate.net This results in a higher accumulation of the target compound. d-nb.info

Furthermore, some microbial biotransformations can introduce specific functional groups onto the steroid skeleton. For example, various fungi are capable of hydroxylating the steroid nucleus at specific positions, a reaction that is often difficult to achieve through chemical means. slideshare.netscispace.com While not directly producing 4-androstene-3,17-dione, these hydroxylation reactions are crucial for creating other valuable steroid derivatives from it. scispace.comnih.gov For instance, Aspergillus ochraceus can hydroxylate 4-androstene-3,17-dione at the 11α-position. nih.gov

Table 2: Examples of Microorganisms in this compound Related Biotransformations

| Microorganism | Substrate | Product(s) | Key Findings & Research Focus |

|---|---|---|---|

| Mycobacterium sp. DSM 2966 | Phytosterol | This compound (AD), 1,4-Androstadiene-3,17-dione (ADD) | Use of hydroxypropyl-β-cyclodextrin and Tween 80 as solubilizing agents to improve yields. nih.gov |

| Mycobacterium neoaurum HGMS2 | Phytosterol | This compound (AD) | Genetic engineering to knock out genes for AD degradation, leading to higher AD accumulation. d-nb.inforesearchgate.net |

| Mycobacterium neoaurum B-3805 | Phytosterol | This compound (AD) | Development of fermentation technology using phytosterol microdispersions to overcome low substrate solubility. researchgate.net |

| Mycobacterium neoaurum JC-12 | Phytosterol | 1,4-Androstadiene-3,17-dione (ADD) | A three-stage fermentation strategy using different carbon sources to enhance biomass and ADD production. plos.org |

| Aspergillus ochraceus VKM F-830 | This compound (AD) | 11α-hydroxy-4-androstene-3,17-dione (11α-HAD) | Two-step, one-pot bioconversion of phytosterols to AD by M. neoaurum, followed by hydroxylation by A. ochraceus. nih.gov |

Enzymatic Interconversions and Metabolism of 4 Androsten 3,17 Dione

Conversion to Androgens: Testosterone (B1683101) and Dihydrotestosterone (B1667394) (DHT)

The conversion of 4-Androsten-3,17-dione into the potent androgens testosterone and dihydrotestosterone (DHT) is a critical process for male sexual development and function.

Role of 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

The initial and rate-limiting step in the conversion of this compound to testosterone is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). mdpi.comwikipedia.org This enzyme facilitates the reduction of the 17-keto group of this compound to a 17β-hydroxyl group, yielding testosterone. mdpi.comnih.gov Several isoforms of 17β-HSD exist, with types 3 and 5 being primarily responsible for the formation of testosterone from androstenedione (B190577) in the testes and peripheral tissues, respectively. nih.gov The reaction requires a cofactor, typically NADPH, to provide the reducing equivalents. nih.gov In some tissues, like the prostate, 17β-HSD5 is involved in the local conversion of this compound to testosterone. oup.com

Subsequent Metabolism to DHT by 5α-Reductase

Testosterone can be further metabolized to the more potent androgen, 5α-dihydrotestosterone (DHT), through the action of the enzyme 5α-reductase. researchgate.nete-apem.org This enzyme catalyzes the irreversible reduction of the double bond between carbons 4 and 5 of the steroid's A-ring. nih.gov There are three known isozymes of 5α-reductase, each encoded by a different gene (SRD5A1, SRD5A2, and SRD5A3). wikipedia.org this compound itself can also be a substrate for 5α-reductase, which converts it to 5α-androstanedione. tandfonline.comnih.gov This intermediate can then be converted to DHT by 17β-hydroxysteroid dehydrogenase. plos.org

Conversion to Estrogens: Estrone (B1671321) and Estradiol (B170435)

This compound is a primary precursor for the biosynthesis of estrogens, a class of hormones essential for female reproductive function and other physiological processes.

Role of Aromatase (CYP19A1)

The conversion of androgens to estrogens is catalyzed by a single enzyme, aromatase, which is a member of the cytochrome P450 superfamily and is also known as CYP19A1. uniprot.orggenecards.org Aromatase converts this compound to estrone. wikipedia.orgnih.gov This complex reaction involves three successive hydroxylation steps of the androgen's A-ring, ultimately leading to the formation of a phenolic ring, which is characteristic of estrogens. uniprot.orgacs.org Estrone can then be converted to the more potent estrogen, estradiol, by 17β-hydroxysteroid dehydrogenase. mdpi.com Aromatase is found in various tissues, including the ovaries, placenta, adipose tissue, and brain. nih.gov

Formation of Other Key Metabolites

In addition to its conversion to potent androgens and estrogens, this compound is also metabolized into other steroid products, primarily for excretion.

Androsterone (B159326) and Etiocholanolone (B196237)

Androsterone and etiocholanolone are the major metabolic end-products of this compound metabolism. oup.com The formation of these metabolites involves a series of reduction reactions. The initial step is the reduction of the C4-C5 double bond by either 5α-reductase or 5β-reductase, leading to the formation of 5α-androstanedione and 5β-androstanedione, respectively. oup.comwikipedia.org Subsequently, the 3-keto group of these intermediates is reduced by 3α-hydroxysteroid dehydrogenase to form androsterone (from 5α-androstanedione) and etiocholanolone (from 5β-androstanedione). nih.govwikipedia.org These metabolites are then typically conjugated with glucuronic acid or sulfate (B86663) in the liver to increase their water solubility for excretion in the urine. wikipedia.orgtaylorandfrancis.com

Urinary Excretion of this compound Metabolites

Studies have quantified the urinary excretion rates of various metabolites following the administration of this compound. These studies provide insight into the metabolic pathways of this steroid.

| Metabolite | Control Group (μg/h) | 100 mg Group (μg/h) | 300 mg Group (μg/h) |

| Testosterone | 3 ± 1 | 47 ± 11 | 115 ± 39 |

| Androsterone | 215 ± 26 | 3,836 ± 458 | 8,142 ± 1,362 |

| Etiocholanolone | 175 ± 26 | 4,306 ± 458 | 10,070 ± 1,999 |

| Dihydrotestosterone | 0.4 ± 0.1 | 1.6 ± 0.2 | 7.7 ± 1.5 |

| Data from a study on young men showing mean (±SE) urinary excretion rates on day 1 and 7 of oral androstenedione administration. nih.gov |

Hydroxylated Androstenedione Derivatives (e.g., 11β-Hydroxyandrostenedione)

A notable hydroxylation product of androstenedione is 11β-hydroxyandrostenedione (11β-OHA4). wikipedia.org This steroid is primarily synthesized in the adrenal glands through the action of the enzyme cytochrome P450 11β-hydroxylase (CYP11B1). rupahealth.comoup.com While historically considered an inactive metabolite, recent research indicates that 11β-OHA4 serves as a precursor for the synthesis of potent androgens like 11-ketotestosterone. oup.comresearchgate.net The adrenal glands are the main site of 11β-OHA4 production. wikipedia.org The conversion of androstenedione to 11β-OHA4 is a key step in the adrenal androgen synthesis pathway. researchgate.net Further metabolism of 11β-OHA4 can occur in peripheral tissues. For instance, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) can convert 11β-OHA4 to 11-ketoandrostenedione. oup.comnih.gov Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the reverse reaction. nih.gov

Androstanedione (B1670583) and its Role as an Intermediate

Androstanedione, specifically 5α-androstanedione, is a critical intermediate in the metabolism of androstenedione. wikipedia.org It is formed from androstenedione through the action of the enzyme 5α-reductase. This conversion is a key step in the pathway leading to the potent androgen dihydrotestosterone (DHT). nih.gov In tissues like the female genital skin, the conversion of androstenedione to 5α-androstanedione is a major metabolic route, highlighting the importance of the 5α-reductase pathway over the 17β-hydroxysteroid dehydrogenase pathway in producing active androgens in these tissues. nih.gov Studies have shown that 5α-androstanedione is the most significant intermediate in the conversion of androstenedione to DHT in this context. nih.gov Androstanedione itself is a precursor to androsterone. wikipedia.org

Conjugation Pathways: Glucuronidation and Sulfation

To increase water solubility and facilitate excretion, androstenedione and its metabolites undergo conjugation reactions, primarily glucuronidation and sulfation. Glucuronidation involves the attachment of glucuronic acid to the steroid molecule, a reaction catalyzed by UDP-glucuronyltransferases. nih.gov Androsterone glucuronide is a major metabolite found in circulation and its levels are strongly correlated with testosterone production. nih.govoup.com Studies have shown that orally administered androstenedione is extensively metabolized to testosterone glucuronide and other androgen metabolites. oup.com Androsterone glucuronide is considered a significant marker of androgen metabolism. endocrine-abstracts.org

Sulfation, the addition of a sulfonate group, is another important conjugation pathway. Metabolites such as 6β-hydroxyandrosterone have been found to be present in higher concentrations and for longer durations as sulfate conjugates compared to glucuronide conjugates. researchgate.net The enzyme steroid sulfatase can reverse this process, converting sulfated steroids like dehydroepiandrosterone (B1670201) sulfate (DHEAS) back to their active forms. physiology.org

Tissue-Specific Metabolic Activities and Biotransformation

The metabolism of 4-androstene-3,17-dione is not uniform throughout the body; instead, it exhibits distinct patterns in different tissues, reflecting the specific enzymatic machinery and physiological roles of each tissue. nih.gov

Hepatic Metabolism

The liver is a primary site for steroid metabolism. In the liver, androstenedione undergoes a variety of transformations, including hydroxylation and reduction. oup.com Studies in rats have identified several hydroxylated metabolites, such as 6β-, 6α-, 7α-, 16α-, and 18-hydroxyandrostenedione, following incubation with liver microsomes. oup.com The activity of hepatic enzymes involved in androstenedione metabolism, such as 17-hydroxysteroid oxidoreductase and various hydroxylases, can be influenced by hormones like androgens and estrogens, as well as by the pituitary gland. nih.govbioscientifica.comresearchgate.net For example, in rainbow trout, androgen treatment has been shown to increase hepatic 17-hydroxysteroid oxidoreductase activity. nih.gov In HepG2 cells, a human liver cancer cell line, testosterone is metabolized to 4-androstene-3,17-dione. plos.org

Ovarian and Granulosa Cell Metabolism

Within the ovary, the metabolism of androstenedione is compartmentalized between the theca cells and the granulosa cells. oup.com Theca cells are the primary producers of androstenedione. nih.gov This androstenedione then diffuses to the granulosa cells, where it is a crucial substrate for estrogen synthesis. wikipedia.orgoup.com In granulosa cells, the enzyme aromatase converts androstenedione to estrone, which can then be converted to estradiol. mdpi.com This process is stimulated by follicle-stimulating hormone (FSH). mdpi.com Granulosa cells also possess the ability to convert androstenedione to testosterone and dihydrotestosterone. nih.gov Interestingly, granulosa cells from small follicles preferentially metabolize androstenedione to DHT, whereas cells from larger follicles favor the production of estrogens. nih.gov Porcine granulosa cells have been shown to metabolize androstenedione into various compounds, including 19-oic-androstenedione and 19-hydroxytestosterone. nih.gov Furthermore, human granulosa cells can utilize dehydroepiandrosterone sulfate (DHEAS) as a precursor for androstenedione and subsequent estradiol production, indicating the presence of sulfatase activity. bioscientifica.com

Peripheral Tissue Conversion

This compound, a C19 steroid, serves as a crucial precursor, or "prohormone," for the synthesis of more potent androgens and estrogens in various peripheral tissues. nih.govglowm.com While some 4-androstenedione is secreted directly into the plasma by the adrenal glands and gonads, a significant portion of its biological activity arises from its conversion in tissues outside of these primary endocrine organs. nih.govwikipedia.org This peripheral transformation is a key aspect of intracrinology, where tissues can locally produce and regulate active steroid hormones to meet their specific needs. nih.gov

The primary pathways for the peripheral metabolism of 4-androstenedione involve its conversion to testosterone and estrone. nih.gov The conversion to testosterone is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which reduces the 17-keto group. nih.govnih.gov This transformation significantly increases androgenic potency, as testosterone is approximately seven to ten times more androgenic than 4-androstenedione. glowm.com Conversely, the conversion of 4-androstenedione to estrone is facilitated by the enzyme aromatase. wikipedia.orgnih.gov

Major sites of this peripheral conversion include adipose (fat) tissue, the pilosebaceous unit (hair follicles and sebaceous glands), the prostate, and the external genitalia. nih.gov In women, particularly after menopause, the peripheral conversion of adrenal androgens like 4-androstenedione becomes the primary source of estrogens. wikipedia.orgnih.gov In men, it is estimated that 30% to 50% of total androgens are synthesized in peripheral tissues from adrenal precursors. nih.gov

The resulting testosterone can then be further metabolized within these tissues to the even more potent androgen, dihydrotestosterone (DHT), by the action of 5α-reductase. glowm.comnih.gov Tissues with high levels of 5α-reductase activity will primarily use DHT as the active androgen. glowm.com The regulation of these enzymatic activities within peripheral tissues allows for a fine-tuned control of local androgen and estrogen levels, influencing a wide range of physiological processes. nih.gov

Table 1: Key Enzymes in the Peripheral Conversion of this compound

| Enzyme | Substrate | Product | Tissue Locations |

|---|---|---|---|

| 17β-hydroxysteroid dehydrogenase (17β-HSD) | This compound | Testosterone | Adipose tissue, Hair follicles, Sebaceous glands, Prostate nih.govnih.gov |

| Aromatase | This compound | Estrone | Adipose tissue, Granulosa cells wikipedia.orgnih.gov |

| 5α-reductase | Testosterone (from 4-Androstenedione) | Dihydrotestosterone (DHT) | Hair follicles, Sebaceous glands, Prostate glowm.comnih.gov |

Testicular Metabolism

Within the testes, this compound is a principal intermediate in the biosynthesis of testosterone, the primary male sex hormone. nih.goveur.nl The synthesis of testosterone from precursors like pregnenolone (B344588) predominantly follows the "Δ4 pathway," where 4-androstenedione is the immediate precursor to testosterone. nih.gov

The crucial final step in this pathway is the reduction of the 17-keto group of 4-androstenedione to a 17β-hydroxyl group, a reaction catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (also referred to as 17β-hydroxysteroid oxidoreductase). nih.govwikipedia.org This conversion is the rate-limiting step in testosterone production. wikipedia.org Studies of human testicular tissue and analysis of testicular vein blood have confirmed that 4-androstenedione is the major immediate precursor of testosterone. nih.gov

While the fetal testis actively converts 4-androstenedione to testosterone, it does not extensively metabolize testosterone further. nih.gov In contrast, the immature rat testis demonstrates the capacity to metabolize 4-androstenedione, and this metabolic activity is stimulated by luteinizing hormone (LH). cdnsciencepub.com In vitro studies with fetal rhesus monkey testes have shown that 4-androstenedione is chiefly converted to testosterone. nih.gov

Table 2: Testicular Metabolism of this compound

| Pathway | Precursor | Key Enzyme | Product | Significance |

|---|---|---|---|---|

| Δ4 Pathway | This compound | 17β-hydroxysteroid dehydrogenase | Testosterone | Primary pathway for testosterone biosynthesis in the testes. nih.govwikipedia.org |

Metabolism in Other Specialized Tissues (e.g., Fetal Epiphyseal Cartilage, Hair Roots)

The metabolism of this compound is not limited to major endocrine and peripheral tissues but also occurs in highly specialized tissues, where it plays a role in local physiological processes.

Fetal Epiphyseal Cartilage: Studies on human fetal epiphyseal cartilage have demonstrated its capacity for androgen metabolism. When incubated with 4-androstenedione, this tissue produces androstanedione, dihydrotestosterone (DHT), and testosterone. nih.gov This indicates the presence and activity of 5α-reductase in fetal chondrocytes of both sexes. nih.gov Interestingly, androstanedione was reported to be the principal metabolite of 4-androstenedione in this tissue. mdpi.com The transformation of testosterone back into 4-androstenedione was also observed, highlighting the dynamic interplay of androgen conversion in developing cartilage. nih.gov

Hair Roots: The hair follicle is a dynamic site of androgen metabolism, which significantly influences hair growth patterns. mdpi.com In isolated human hair roots, 4-androstenedione is metabolized, and its conversion products can dictate the local androgenic stimulus. oup.com The primary metabolic pathway for 4-androstenedione within the dermal papilla cells of hair follicles is its conversion to testosterone, catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov This testosterone can then be further converted to the more potent androgen, DHT, by 5α-reductase. conicet.gov.arhaaronline.com

The relative activities of these enzymes vary depending on the body site and the phase of the hair growth cycle. mdpi.comoup.com For example, the activity of 5α-reductase is significantly higher in dermal papilla cells from androgen-sensitive areas like the beard compared to the scalp. nih.gov Conversely, the conversion of testosterone back to the weaker androgen, 4-androstenedione, is a prominent metabolic step in outer root sheath cells. nih.gov This localized metabolic control within the hair follicle determines the ultimate androgenic effect on hair growth. conicet.gov.arhaaronline.com

Table 3: Metabolism of this compound in Specialized Tissues

| Tissue | Primary Metabolites from 4-Androstenedione | Key Enzymes Present | Research Finding |

|---|---|---|---|

| Fetal Epiphyseal Cartilage | Androstanedione, Dihydrotestosterone (DHT), Testosterone | 5α-reductase, 17β-hydroxysteroid dehydrogenase | Androstanedione is the principal metabolite. 5α-reductase activity is present in chondrocytes of both sexes. nih.govmdpi.com |

| Hair Roots (Dermal Papilla) | Testosterone, Dihydrotestosterone (DHT) | 17β-hydroxysteroid dehydrogenase, 5α-reductase | The activity of 5α-reductase is higher in androgen-sensitive follicles (e.g., beard) compared to others. nih.gov |

| Hair Roots (Outer Root Sheath) | Testosterone (then converted back to 4-Androstenedione) | 17β-hydroxysteroid dehydrogenase | The conversion of testosterone to 4-androstenedione is a principal metabolic pathway. nih.gov |

Regulatory Mechanisms of 4 Androsten 3,17 Dione Biosynthesis and Metabolism

Hormonal Control of Production

The synthesis of 4-Androsten-3,17-dione occurs in the adrenal glands and the gonads (ovaries and testes). wikipedia.orgimmunotech.cz The production in these different locations is governed by distinct tropic hormones released from the pituitary gland, which itself is under the control of the hypothalamus.

Adrenocorticotrophic Hormone (ACTH) in Adrenal Synthesis

The production of this compound in the adrenal cortex is primarily governed by Adrenocorticotrophic Hormone (ACTH). wikipedia.orgnih.govallinahealth.orglabcorp.com ACTH, released from the anterior pituitary, stimulates the adrenal cortex to produce steroid hormones. scielo.br In the context of this compound synthesis, ACTH's influence is often linked to the cortisol production pathway. labcorp.com When cortisol levels are low, a negative feedback loop is broken, leading to increased pituitary secretion of ACTH. allinahealth.orglabcorp.com This surge in ACTH causes adrenal hyperplasia and a significant increase in the production of adrenal steroids that precede the enzymatic block in the cortisol pathway. labcorp.com These precursor steroids, such as 17-hydroxyprogesterone, are then shunted into the androgen synthesis pathway, resulting in elevated concentrations of dehydroepiandrosterone (B1670201) (DHEA) and subsequently this compound. allinahealth.orglabcorp.com

Gonadotropins in Gonadal Synthesis

In the gonads, the synthesis of this compound is under the control of gonadotropins, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). allinahealth.orglabcorp.com These hormones are released by the pituitary gland and act on the testes in males and the ovaries in females to regulate reproductive function and steroidogenesis. In females, LH stimulates the theca cells of the ovarian follicles to produce this compound. immunotech.czallinahealth.org This this compound then serves as a substrate for the granulosa cells, which, under the influence of FSH, convert it into estrogens. immunotech.czallinahealth.org In males, the testes secrete this compound, which is primarily used as a precursor and rapidly converted to testosterone (B1683101) within the testes. immunotech.cz

| Hormone | Source Gland | Target Tissue | Effect on this compound Synthesis |

|---|---|---|---|

| Adrenocorticotrophic Hormone (ACTH) | Anterior Pituitary | Adrenal Cortex | Stimulates synthesis. nih.govlabcorp.com |

| Luteinizing Hormone (LH) | Anterior Pituitary | Gonads (Theca cells in ovaries, Leydig cells in testes) | Stimulates synthesis. allinahealth.org |

| Follicle-Stimulating Hormone (FSH) | Anterior Pituitary | Gonads (Granulosa cells in ovaries) | Promotes the conversion of this compound to estrogens, indirectly influencing its metabolic pathway. allinahealth.orglabcorp.com |

Molecular and Enzymatic Regulation

Beyond hormonal signaling, the biosynthesis and metabolism of this compound are finely tuned at the molecular level through the regulation of key steroidogenic enzymes. This includes control over gene transcription and post-translational modifications that alter enzyme activity. researchgate.net

Transcriptional Regulation of Steroidogenic Enzymes (e.g., P450c17, 17β-HSD)

The expression of genes encoding steroidogenic enzymes is a critical control point. researchgate.netnih.gov The regulation of Cytochrome P450c17 (17α-hydroxylase/17,20-lyase) and 17β-Hydroxysteroid Dehydrogenase (17β-HSD) is particularly important for the synthesis and conversion of this compound.

P450c17 (CYP17A1): This enzyme is pivotal as it directs steroid precursors towards the synthesis of glucocorticoids or sex hormones. nih.govsci-hub.ru Its gene expression is complex and regulated by various tissue-specific transcription factors. psu.edu In many steroidogenic tissues, Steroidogenic factor-1 (SF-1) is a key regulator. sci-hub.rupsu.edu However, other factors are also involved, creating a complex regulatory network. For instance, in early embryonic development, GATA transcription factors (GATA4 and GATA6) are responsible for activating P450c17 gene expression before SF-1 is expressed. psu.edunih.gov In other contexts, factors like the proto-oncogene SET, COUP-TF, and NGF-IB can bind to the gene's promoter regions to either activate or decrease transcription. tandfonline.com

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes catalyzes the interconversion of 17-keto and 17-hydroxy steroids, including the conversion of this compound to testosterone. bioscientifica.combioscientifica.com The transcriptional regulation of the various 17β-HSD isozymes is distinct. For example, the expression of HSD17B7 is regulated by transcription factors known to be involved in cholesterol biosynthesis, such as Sterol Regulatory Element-Binding Protein (SREBP) and Hepatocyte Nuclear Factor 4 (HNF4). bioscientifica.combioscientifica.com The expression of HSD17B13 in the liver is induced by Liver X receptor α (LXRα) through an SREBP-1c dependent mechanism. physiology.org In prostate cancer cells, the transcription of HSD17B11 is regulated by Sp1 and C/EBPα. core.ac.uk Furthermore, the expression of HSD17B8 can be upregulated by estradiol (B170435) through a mechanism involving the estrogen receptor α (ERα) tethering to C/EBPβ. scilit.com

| Enzyme | Regulating Transcription Factor(s) | Function |

|---|---|---|

| P450c17 | Steroidogenic Factor-1 (SF-1) | Regulates basal and cAMP-stimulated transcription in adrenal and Leydig cells. sci-hub.ru |

| GATA4 / GATA6 | Activates gene expression in early embryonic development. psu.edunih.gov | |

| SET (Proto-oncogene) | Strongly activates transcription. tandfonline.com | |

| Ku autoimmune antigen | Involved in regulating transcription in the placenta. sci-hub.ru | |

| 17β-HSD (Various Isozymes) | SREBP / HNF4 | Regulate HSD17B7 expression. bioscientifica.combioscientifica.com |

| Sp1 / C/EBPα | Regulate HSD17B11 transcription in prostate cancer cells. core.ac.uk | |

| ERα / C/EBPβ | Regulate E2-induced HSD17B8 expression. scilit.com |

Post-Translational Regulation of Steroidogenic Enzymes

The activity of steroidogenic enzymes can also be modulated after the protein has been synthesized. researchgate.net This post-translational regulation allows for rapid changes in steroid output. A prime example is the regulation of P450c17, which possesses two distinct activities: 17α-hydroxylase and 17,20-lyase. nih.govoup.com The ratio of these two activities is critical in determining whether the steroid pathway leads to cortisol or androgens like this compound. nih.gov This ratio is controlled by at least two post-translational events that enhance the 17,20 lyase activity. nih.govoup.com One mechanism is the serine phosphorylation of the P450c17 enzyme. oup.com The second is the allosteric influence of cytochrome b5, which promotes the interaction between P450c17 and its electron donor, P450 oxidoreductase, thereby increasing electron flow and favoring the lyase reaction. nih.govoup.com

Regulation of Aromatase Expression by Tissue-Specific Promoters

The conversion of this compound to estrogens (like estrone) is catalyzed by aromatase (cytochrome P450arom), encoded by the CYP19A1 gene. immunotech.czoncotarget.com The regulation of aromatase expression is a key example of tissue-specific gene control. A single aromatase protein is expressed in various tissues, but its gene transcription is driven by different, tissue-specific promoters. nih.gov In humans, at least ten alternative untranslated first exons are regulated by these distinct promoters, which are then spliced to the common coding region of the gene. oncotarget.comspringermedizin.de This mechanism allows for highly localized and specific control over estrogen biosynthesis. oncotarget.com

For example:

Placenta: Aromatase expression is driven by a powerful distal promoter (promoter I.1), located far upstream from the start of translation. nih.govoncotarget.comspandidos-publications.com

Gonads: Ovarian expression primarily utilizes the proximal promoter II. nih.govspandidos-publications.com

Adipose Tissue and Skin: Expression in these peripheral tissues is controlled by promoters I.4 and I.3. springermedizin.despandidos-publications.com

Brain: A specific brain promoter (I.f) regulates expression. springermedizin.despandidos-publications.com

Bone: Promoters I.4 and I.6 are involved in regulating aromatase expression in bone. springermedizin.despandidos-publications.com

This differential regulation by tissue-specific promoters is influenced by local hormones and signaling events, allowing tissues like adipose tissue or even breast cancer tumors to synthesize their own estrogens from circulating this compound. oncotarget.comspringermedizin.de

| Promoter | Primary Tissue(s) of Expression | Reference |

|---|---|---|

| Promoter I.1 | Placenta, Breast Cancer Cells | oncotarget.comspandidos-publications.com |

| Promoter II | Ovaries (Granulosa Cells), Adipose Tissue | nih.govspandidos-publications.com |

| Promoter I.3 | Adipose Tissue, Breast Cancer Cells | springermedizin.deoncotarget.com |

| Promoter I.4 | Adipose Tissue, Skin, Bone, Breast Cancer Cells | springermedizin.deoncotarget.comspandidos-publications.com |

| Promoter I.f | Brain | springermedizin.despandidos-publications.com |

| Promoter I.6 | Bone | springermedizin.despandidos-publications.com |

Intracellular Regulatory Interactions in Steroidogenesis

The biosynthesis of this compound is a multi-step process involving several key enzymes. It can be synthesized from dehydroepiandrosterone (DHEA) through the action of 3β-hydroxysteroid dehydrogenase, or from 17α-hydroxyprogesterone via the enzyme 17,20-lyase. immunotech.czwikipedia.org The regulation of these enzymes is a critical control point in steroid production. Adrenocorticotropic hormone (ACTH) governs the production of adrenal androstenedione (B190577), while gonadotropins (LH and FSH) control its synthesis in the gonads. immunotech.czwikipedia.org

Influence of Insulin (B600854) on Granulosa Cell Steroidogenesis

Insulin plays a significant role in modulating steroid production within ovarian granulosa cells. Studies have shown that insulin can increase the basal secretion of steroid hormones and enhance the effects of LH on estrogen and progesterone (B1679170) accumulation. nih.gov This suggests a synergistic relationship between insulin and gonadotropins in promoting steroidogenesis. However, the regulatory effects are complex and can be influenced by the concentration of other steroids. For instance, high concentrations of this compound have been found to directly impair the insulin-augmented, LH-stimulated production of estradiol and progesterone in cultured human granulosa luteal cells. nih.gov This inhibitory effect may contribute to conditions like polycystic ovary syndrome (PCOS), where elevated androgen levels are thought to hinder estrogen production, leading to anovulation. nih.gov

Research using bovine thecal and granulosa cells has provided further insight into insulin's mechanism of action. Insulin-like growth factor I (IGF-I), which shares signaling pathways with insulin, enhances steroidogenesis by stimulating de novo cholesterol synthesis. bioscientifica.com This effect is mediated, at least in part, by an increase in the activity of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. bioscientifica.com

| Factor | Effect on Granulosa Cell Steroidogenesis | Key Findings |

| Insulin | Stimulates basal secretion of steroid hormones; Augments LH-stimulated estrogen and progesterone production. nih.gov | High concentrations of this compound can inhibit insulin's stimulatory effects. nih.gov |

| IGF-I | Enhances steroidogenesis by increasing de novo cholesterol synthesis. bioscientifica.com | Stimulates HMG-CoA reductase activity. bioscientifica.com |

Influence of Luteinizing Hormone (LH) on Granulosa Cell Steroidogenesis

Luteinizing hormone is a primary regulator of steroidogenesis in thecal cells, stimulating the production of androgens which then serve as substrates for estrogen synthesis in granulosa cells. genome.jpwsu.edu While granulosa cells are traditionally viewed as being primarily responsive to FSH, LH also exerts significant influence, particularly in later stages of follicular development.

In cultured human granulosa luteal cells, LH stimulates the production of both estrogen and progesterone. nih.gov The interaction between LH and insulin is synergistic, with insulin augmenting the steroidogenic response to LH. nih.gov However, as previously mentioned, high levels of this compound can antagonize this combined effect. nih.gov

Studies on rat preovulatory follicles have shown that inhibiting aromatase activity, the enzyme that converts androgens to estrogens, with a compound like 4-acetoxy-4-androstene-3,17-dione, enhances progesterone accumulation, especially when the follicles are stimulated by LH. oup.com This suggests that the balance between androgen and estrogen production is critical for the normal steroidogenic response to LH.

| Hormone | Primary Target Cell in Ovary | Effect on this compound | Subsequent Action in Granulosa Cells |

| Luteinizing Hormone (LH) | Theca Cells | Stimulates production. genome.jpwsu.edu | Serves as a substrate for estrogen synthesis. genome.jpimmunotech.cz |

| Follicle-Stimulating Hormone (FSH) | Granulosa Cells | - | Stimulates conversion to estrogens. genome.jpimmunotech.cz |

Developmental Regulation of Steroidogenic Pathways

The biosynthesis of this compound and other steroids is subject to developmental regulation, with distinct changes occurring throughout the lifespan. Serum levels of androstenedione are high in the fetus and neonate, decrease during childhood, and then rise again during puberty. immunotech.cz This fluctuation reflects the changing activity of the adrenal glands and gonads at different life stages.

The steroidogenic pathways themselves are complex and not limited to a single, linear progression. The "classic" pathway of steroid synthesis begins with the conversion of cholesterol to pregnenolone (B344588). scielo.br From pregnenolone, the pathway can proceed through either the Δ5 pathway via DHEA or the Δ4 pathway via progesterone to produce this compound. genome.jp

Recent research has also highlighted the existence of alternative or "backdoor" pathways for steroid synthesis in certain tissues, such as the prostate. mdpi.com These pathways can bypass the formation of traditional intermediates like testosterone to produce potent androgens such as dihydrotestosterone (B1667394) (DHT). mdpi.com While the classic pathway appears to be predominant in the prostate, the presence of these alternative routes underscores the complexity and tissue-specific nature of steroidogenesis. mdpi.com

The regulation of steroidogenesis involves a vast array of enzymes, including cytochrome P450 enzymes and hydroxysteroid dehydrogenases, as well as crucial transport proteins like the steroidogenic acute regulatory protein (StAR), which facilitates the initial rate-limiting step of moving cholesterol into the mitochondria. scielo.broup.com The expression and activity of these components are finely tuned in a tissue-specific and developmentally regulated manner to control the type and amount of steroid hormones produced. oup.com

Biological Roles and Molecular Mechanisms of 4 Androsten 3,17 Dione

Precursor Function in Downstream Steroid Hormone Synthesis

4-Androsten-3,17-dione, also known as androstenedione (B190577), is a pivotal intermediate in the biosynthesis of steroid hormones. wikipedia.orgsynabs.benih.gov It serves as a primary precursor for both androgens and estrogens, placing it at a crucial crossroads in the steroidogenic pathway. wikipedia.orgnih.gov The production of androstenedione occurs in the adrenal glands and the gonads, regulated by adrenocorticotropic hormone (ACTH) and gonadotropins, respectively. wikipedia.orgsouthtees.nhs.uk

There are two primary biosynthetic pathways for androstenedione:

From Dehydroepiandrosterone (B1670201) (DHEA): The primary pathway involves the conversion of 17α-hydroxypregnenolone to DHEA, which is then converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase. wikipedia.org

From 17α-hydroxyprogesterone: A secondary pathway involves the direct conversion of 17α-hydroxyprogesterone to androstenedione, a reaction catalyzed by the enzyme 17,20-lyase. wikipedia.org

Once synthesized, androstenedione can be metabolized into more potent steroid hormones: wikipedia.orgnih.gov

Conversion to Testosterone (B1683101): The enzyme 17β-hydroxysteroid dehydrogenase reduces the 17-keto group of androstenedione to a hydroxyl group, forming testosterone. nih.govuwyo.edu

Conversion to Estrone (B1671321): The enzyme aromatase catalyzes the conversion of androstenedione to estrone, an estrogen. nih.govwikipedia.org This process of aromatization is a key step in estrogen biosynthesis. proteopedia.org

The conversion of androstenedione to testosterone and estrogens occurs not only in the primary steroidogenic organs but also in peripheral tissues, including adipose tissue and muscle. nih.govhormonebalance.org This peripheral conversion is a significant source of these hormones, particularly in postmenopausal women. wikipedia.orgcapes.gov.br

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Action | Precursor | Product |

|---|---|---|---|

| 3β-hydroxysteroid dehydrogenase | Conversion | Dehydroepiandrosterone (DHEA) | This compound |

| 17,20-lyase | Conversion | 17α-hydroxyprogesterone | This compound |

| 17β-hydroxysteroid dehydrogenase | Conversion | This compound | Testosterone |

| Aromatase (CYP19A1) | Conversion | This compound | Estrone |

Intrinsic Androgenic Activity and Receptor Interactions

While primarily recognized as a prohormone, this compound possesses weak intrinsic androgenic activity. wikipedia.org It exerts its androgenic effects by binding to and activating the androgen receptor (AR), a nuclear transcription factor that modulates the expression of specific genes. nih.govnih.gov

Research has demonstrated that this compound can competitively displace fluorescent androgens from the ligand-binding domain of the AR. nih.govresearchgate.net However, its binding affinity for the AR is significantly lower than that of more potent androgens like dihydrotestosterone (B1667394) (DHT). nih.govoup.com For instance, one study calculated the dissociation constant (Kd) for this compound to be 648 ± 21 nM, compared to 10 ± 0.4 nM for DHT. researchgate.netresearchgate.net

Despite its lower affinity, this compound has been shown to induce the nuclear translocation of the AR. nih.govresearchgate.net This is a critical step in androgen action, as it allows the receptor to interact with DNA and regulate gene transcription. In vitro studies using mesenchymal pluripotent cells have shown that this compound can stimulate myogenesis (the formation of muscular tissue), and this effect is mediated through the AR pathway. nih.govscirp.org The pro-myogenic effects of androstenedione can be blocked by an AR antagonist, further confirming its AR-dependent activity. scirp.org

Estrogenic Activity and Estrogen Receptor Affinity

This compound can exhibit estrogenic activity, primarily through its conversion to estrone by the enzyme aromatase. wikipedia.orgwikipedia.org However, it has also been found to possess some intrinsic, albeit very weak, estrogenic activity. wikipedia.org

Studies have shown that this compound has a very low affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.org Its binding affinity is less than 0.01% of that of estradiol (B170435) for both receptor subtypes. wikipedia.org The structural difference of a ketone group at the 17-position, as opposed to the hydroxyl group in estradiol, is thought to be a major reason for this poor binding to estrogen receptors. mdpi.com

In studies on human preadipocytes (SGBS cells), treatment with androstenedione did not alter estrogen levels, although it did increase the production of testosterone and other steroids. nih.govnih.gov Interestingly, during normal adipogenesis in these cells, the gene expression of both ERα and ERβ was upregulated. nih.gov However, treatment with androstenedione was found to lower the transcription of ERβ. nih.gov

Participation in Specific Physiological Processes

Role in Adrenarche

Adrenarche is a developmental process that typically occurs between the ages of 6 and 8, preceding puberty by about two years. testcatalog.orgclevelandclinic.orgwikipedia.org It is characterized by the maturation of the adrenal cortex and an increased production of adrenal androgens, including dehydroepiandrosterone (DHEA), DHEA-sulfate (DHEAS), and this compound. wikipedia.orgnih.gov This rise in adrenal androgens is responsible for the development of pubic hair (pubarche), axillary hair, and body odor. nih.govnih.gov

The serum levels of this compound show a distinct pattern throughout life, mimicking other androgen precursors. southtees.nhs.uktestcatalog.org After a peak around birth, levels drop and remain low during early childhood. southtees.nhs.uktestcatalog.org With the onset of adrenarche, there is a gradual increase in androstenedione levels, which accelerates during puberty. southtees.nhs.uktestcatalog.org While some studies have reported no significant rise in androstenedione during adrenarche, others, including recent studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS), have shown a clear age-related increase. nih.gov In cases of premature adrenarche, children exhibit higher serum levels of DHEA, DHEAS, and androstenedione. nih.gov

Impact on Adipogenesis and Adipocyte Steroidogenic Function

Adipose tissue is not merely a site for energy storage but is also an active endocrine organ involved in steroid hormone metabolism. gremjournal.comtandfonline.com It expresses a range of steroidogenic enzymes and can convert precursor steroids into active hormones. gremjournal.comoup.com

Studies on the effects of this compound on adipogenesis, the process of preadipocyte differentiation into mature adipocytes, have yielded interesting results. In a study using the human SGBS preadipocyte cell model, treatment with androstenedione did not affect cell proliferation or differentiation. nih.govnih.gov However, it did lead to a significant increase in triglyceride accumulation in mature adipocytes. nih.govnih.gov

Furthermore, androstenedione treatment altered the steroidogenic function of these adipocytes. It led to elevated secretion of progesterone (B1679170), testosterone (up to a 38-fold increase), and cortisone (B1669442), while estrogen levels remained unchanged. nih.govnih.gov This suggests that androstenedione can modulate the local steroid environment within adipose tissue by influencing the conversion pathways. nih.gov

In another study using murine C3H10T1/2 mesenchymal cells, this compound was found to suppress adipogenesis at lower concentrations (up to 1 μM), but this effect was lost at a higher concentration (10 μM), demonstrating a biphasic dose-response. scirp.org This suggests that the local concentration of androstenedione within adipose tissue may play a role in regulating adipocyte development. scirp.org

Table 2: Effects of this compound on SGBS Adipocytes

| Parameter | Effect of Androstenedione Treatment |

|---|---|

| Proliferation | No effect |

| Differentiation | No effect |

| Triglyceride Accumulation | Increased |

| Progesterone Secretion | Increased (up to 2-fold) |

| Testosterone Secretion | Increased (up to 38-fold) |

| Cortisone Secretion | Increased (up to 1.4-fold) |

| Estrogen Secretion | No alteration |

Data from a study on human SGBS preadipocyte cells. nih.govnih.gov

Interaction with Non-Steroid Receptors

While the primary interactions of this compound are with steroid hormone receptors, some of its metabolites have been shown to interact with non-steroid receptors. For example, androsterone (B159326), a metabolite of androstenedione, can interact with GABA(A)/benzodiazepine receptors. nih.gov However, direct and significant interactions of this compound itself with non-steroid receptors are not well-documented in the reviewed scientific literature. The biological significance of the interactions of its metabolites with these non-steroid receptors is an area of ongoing research. nih.gov

Regulation of Thromboxane (B8750289) A2 Receptors

This compound has been shown to regulate the expression of Thromboxane A2 (TXA2) receptors, which are crucial G protein-coupled receptors involved in processes like vasoconstriction and platelet aggregation. nih.govnih.govwikipedia.org Studies investigating the effects of this compound on TXA2 receptor density have been conducted using human erythroleukemia (HEL) cells and cultured rat aortic smooth muscle (RASM) cells. nih.gov HEL cells are considered a model for megakaryocytes, the precursor cells of platelets. nih.gov

In research, the incubation of both HEL and RASM cells with this compound resulted in a significant increase in the maximum number of TXA2 binding sites (Bmax), indicating an upregulation of the receptor density. nih.gov Specifically, in HEL cells, treatment with 500nM of this compound for 48 hours led to a 35% increase in the Bmax value compared to control cells. nih.gov Similarly, RASM cells treated with androstenedione showed a 23% increase in Bmax values over the control group. nih.gov This effect on receptor density occurred without a significant change in the binding affinity (Kd) of the receptors. nih.gov

The mechanism behind this regulation appears to involve the androgen receptor. nih.gov When HEL cells were co-incubated with this compound and the androgen receptor antagonist hydroxyflutamide, the increase in TXA2 receptor sites was completely blocked. nih.gov This suggests that this compound exerts its regulatory effect on TXA2 receptors through an androgen receptor-mediated pathway. nih.gov It is also noteworthy that both HEL and RASM cell lines are capable of converting this compound into testosterone. nih.gov Therefore, the regulation of TXA2 receptors could be a direct effect of this compound or occur via its conversion to the more potent androgen, testosterone, which then acts on the androgen receptor. nih.gov

| Treatment Group | Bmax (fmoles/mg protein) | Percentage Increase Over Control |

|---|---|---|

| Control | 95 ± 6.6 | N/A |

| Testosterone | 118 ± 7.2 | ~24% |

| This compound | 117 ± 5.1 | ~23% |

Advanced Analytical Methodologies for 4 Androsten 3,17 Dione Research

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is the cornerstone of modern steroid analysis, offering unparalleled sensitivity and structural specificity. When combined with chromatographic separation, it allows for the unambiguous identification and quantification of 4-Androsten-3,17-dione, even in complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of steroid panels, including this compound, in biological fluids like serum and urine. unimore.it This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov The process involves introducing a liquid sample, which is then separated into its individual components as it passes through a chromatographic column. These separated components are then ionized and analyzed by two mass analyzers in sequence (tandem MS).

Research has demonstrated the development of robust LC-MS/MS methods capable of quantifying large panels of steroids simultaneously. unimore.itwur.nl For instance, a method developed to measure 20 different steroids in cell culture supernatants used a Luna C8 column for separation and positive electrospray ionization (ESI) for analysis. unimore.it The sensitivity for the steroid panel ranged from 0.012 to 38.0 nmol/L, with the sensitivity for this compound specifically detuned to avoid signal overload, highlighting its strong response with this technique. unimore.it Another study analyzing six natural sex hormones in infant formulas also utilized LC-MS/MS, achieving decision limits (CCα) in the range of 5.15–9.04 ng·dL⁻¹ for the panel. mdpi.com

The selection of ionization source is critical. While electrospray ionization (ESI) is common, atmospheric pressure photoionization (APPI) has also been effectively used for steroid profiling. nih.gov The choice of mobile phases and chromatographic columns is tailored to achieve optimal separation of structurally similar steroids. Common columns include C8 or C18 reversed-phase columns, and mobile phases often consist of a mixture of water (sometimes with additives like ammonium (B1175870) fluoride) and an organic solvent like methanol. unimore.it

Table 1: Examples of LC-MS/MS Method Parameters for this compound Analysis This table is interactive. Users can sort and filter the data.

| Parameter | Study 1 (Cell Culture) unimore.it | Study 2 (Serum) nih.gov | Study 3 (Infant Formula) mdpi.com |

|---|---|---|---|

| Chromatography System | PerkinElmer Series 200 HPLC | Not Specified | Not Specified |

| Column | Luna C8 (100 x 3.0 mm, 3 µm) | Not Specified | Kinetex C18 |

| Mobile Phases | A: 100 µM Ammonium Fluoride in Water B: Methanol | A: Water with Formic Acid B: Methanol with Formic Acid | Not Specified | | Ionization Mode | Positive Electrospray (ESI+) | Atmospheric Pressure Photoionization (APPI) | Not Specified | | Detection Mode | Multiple Reaction Monitoring (MRM) | Tandem Mass Spectrometry | Tandem Mass Spectrometry | | Sensitivity (LLOQ) | 0.012–38.0 nmol/L (for panel) | 0.12 nmol/L (for Androstenedione) | 5.15–9.04 ng·dL⁻¹ (CCα for panel) | | Matrix | Cell Supernatant | Serum | Milk-based Infant Formula |

Gas chromatography-mass spectrometry (GC-MS), particularly with a tandem MS configuration (GC-MS/MS), is a classic and powerful technique for steroid analysis, especially in anti-doping laboratories. oup.comfda.gov Unlike LC-MS, GC-MS requires the analytes to be volatile and thermally stable. Steroids like this compound are not inherently volatile and must undergo a chemical derivatization step prior to analysis. This process typically involves converting the steroid into a more volatile silylated derivative, for example, by reacting it with a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). oup.com

After derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. uu.nl Fused silica (B1680970) columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., HP-5MS, ZB-5HT), are commonly used. oup.comfda.gov The separated compounds then enter the mass spectrometer for ionization (typically by electron ionization, EI) and detection. fda.gov

GC-MS is highly effective for profiling urinary steroids to detect the administration of banned substances. oup.comuu.nl For example, after the administration of this compound, GC-MS analysis of urine samples can identify its metabolites, such as androsterone (B159326) and etiocholanolone (B196237), which show a sharp increase in concentration. oup.com The technique is used to screen for a wide range of anabolic-androgenic steroids (AAS) and their metabolites in both nutritional supplements and biological samples. fda.govdshs-koeln.de

Table 2: Typical GC-MS Parameters for this compound Analysis This table is interactive. Users can sort and filter the data.

| Parameter | Study 1 (Urine Analysis) uu.nl | Study 2 (Nutritional Supplements) dshs-koeln.de | Study 3 (General Steroid Screen) fda.gov |

|---|---|---|---|

| GC System | Hewlett Packard 5890 | Not Specified | Agilent 6890N |

| Column | HP-1 fused silica (17 m x 0.2 mm i.d.) | SE 54 (16.5 m x 0.25 mm i.d.) | Zebron ZB-5HT (35 m) |

| Carrier Gas | Helium | Helium | Helium |

| Injection Mode | Split (1:10) | Splitless | Not Specified |

| Derivatization | Required (e.g., silylation) | Required (e.g., silylation) | Required (e.g., silylation) |

| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) | Electron Ionization (EI, 70 eV) |

| Detection Mode | Mass Spectrometry (Scan or SIM) | Selected Ion Monitoring (SIM) | Mass Spectral Database Comparison |

| Matrix | Urine | Nutritional Supplements | Dietary Supplements |

For the most accurate and precise quantification of this compound, isotope dilution mass spectrometry (IDMS) is the gold standard. mdpi.com This method involves adding a known amount of a stable, isotopically labeled version of the analyte—in this case, a compound like d7-androstenedione (this compound-2,2,4,6,6,16,16-d7)—to the sample before any processing or extraction steps. nih.govresearchgate.net

This labeled compound acts as an internal standard (IS) and is chemically identical to the natural (unlabeled) this compound. However, its increased mass allows it to be distinguished by the mass spectrometer. Because the labeled standard and the natural analyte behave identically during sample preparation, extraction, and chromatographic separation, any sample loss will affect both compounds equally.

By measuring the ratio of the natural analyte to the isotopically labeled standard in the final mass spectrometric analysis, an extremely accurate calculation of the initial concentration of the analyte in the sample can be made. mdpi.com This approach effectively corrects for variations in extraction recovery and matrix effects, which can suppress or enhance the instrument's signal. IDMS is widely applied in high-precision clinical and research settings using either LC-MS/MS or GC-MS. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Chromatographic Separation Techniques

Chromatography is an indispensable component of steroid analysis, providing the necessary separation of this compound from other structurally similar compounds before detection.

High-Performance Liquid Chromatography (HPLC) is the separation technique most frequently paired with tandem mass spectrometry for analyzing steroid panels. unimore.it It is particularly well-suited for non-volatile and thermally sensitive compounds like steroids, as it operates with a liquid mobile phase at or near room temperature, eliminating the need for chemical derivatization. diva-portal.org

In a typical setup for a steroid panel, a reversed-phase HPLC column (such as a C8 or C18) is used. unimore.itresearchgate.net These columns contain a non-polar stationary phase. The separation is achieved by pumping a polar mobile phase (often a water/methanol or water/acetonitrile (B52724) mixture) through the column. unimore.it By gradually increasing the proportion of the organic solvent (a technique called gradient elution), steroids are separated based on their relative hydrophobicity.

HPLC systems are used to separate complex mixtures containing numerous steroids, such as progestogens, glucocorticoids, and androgens, in a single analytical run. unimore.itmdpi.com For example, one validated method for infant formula separated six different sex hormones, including this compound, before their quantification by MS/MS. mdpi.com The resolving power of modern HPLC columns allows for the separation of closely related steroid isomers, which is critical for accurate quantification. nih.gov

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique that serves as a valuable tool for the preliminary analysis and separation of steroids. nih.gov While it does not offer the high resolution or quantitative power of HPLC or GC, TLC is highly useful for screening samples, checking the purity of synthesized compounds, and separating isomers. virginia.govajrconline.org

In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica gel. The plate is then placed in a sealed chamber containing a solvent (the mobile phase). As the solvent moves up the plate via capillary action, it carries the sample components with it at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This differential migration results in the separation of the components into distinct spots. virginia.gov

Researchers have used TLC as an initial separation step for complex steroid mixtures from cell culture incubations. nih.gov After separation on the TLC plate, specific areas corresponding to different metabolites can be scraped off, the compounds extracted, and further analyzed by more definitive techniques like HPLC or mass spectrometry. nih.gov This approach is particularly useful for separating isomers, which can be challenging even for high-resolution techniques. TLC can effectively provide valuable information on the number of components in a sample before more complex instrumental analysis is performed. virginia.gov

Advanced Chiral and Reverse-Phase Chromatography for Isomer Resolution

The precise measurement and resolution of this compound from its isomers and structurally related steroids are critical in various research fields. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, employing both chiral and reverse-phase methodologies to achieve high-resolution separations.

Chiral Chromatography

While this compound itself is achiral, its synthetic derivatives or metabolic precursors and products can be chiral. Chiral chromatography is essential for resolving enantiomers (mirror-image isomers) of these related compounds, which is crucial as different enantiomers can exhibit distinct biological activities. The most effective and widely used methods involve Chiral Stationary Phases (CSPs).

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly versatile for the analytical and preparative separation of chiral compounds. researchgate.net These CSPs, such as those commercialized under the names CHIRALPAK® and CHIRALCEL®, can be used in various elution modes, including normal-phase, polar-organic, and reverse-phase. researchgate.netnih.gov The choice of the mobile phase, typically a mixture of an alkane (like n-hexane) with an alcohol modifier (like 2-propanol or ethanol), is critical for achieving enantioselectivity. researchgate.net Immobilized polysaccharide-based CSPs offer a significant advantage as they are compatible with a broader range of organic solvents, enhancing method development flexibility and column stability. researchgate.net

For instance, the resolution of steroid enantiomers is often achieved on columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)). nih.govchromatographyonline.com The separation mechanism relies on the three-dimensional structure of the chiral selector, which forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.

Reverse-Phase Chromatography

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common chromatographic technique for the analysis of steroids, including this compound. silicycle.com It separates compounds based on their hydrophobicity. This method is instrumental in resolving this compound from other endogenous steroids like testosterone (B1683101), progesterone (B1679170), and dehydroepiandrosterone (B1670201), which often exist together in biological samples. nih.govresearchgate.net

The stationary phase is typically a nonpolar, hydrophobic material, most commonly silica particles chemically bonded with alkyl chains, such as octadecyl (C18) or octyl (C8). silicycle.comchromatographyonline.com The mobile phase is a polar solvent mixture, usually water combined with a less polar organic solvent like acetonitrile or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate a wide range of steroids with varying polarities in a single run. nih.gov

Research has demonstrated that optimizing the mobile phase composition can significantly enhance resolution. For example, a water/1-propanol gradient on a C18 column provided baseline or sufficient resolution for key steroid intermediates like 17α-hydroxyprogesterone and dehydroepiandrosterone, which was not achievable with a traditional methanol-water gradient. nih.gov The coupling of RP-HPLC with tandem mass spectrometry (LC-MS/MS) provides superior analytical specificity and sensitivity, allowing for the accurate quantification of multiple steroids simultaneously. researchgate.netallenpress.com

Table 1: Examples of Reverse-Phase HPLC Methods for Steroid Separation

| Stationary Phase | Mobile Phase | Analytes Resolved (Includes this compound) | Detection | Reference |

|---|---|---|---|---|

| Octadecylsilyl (C18), spherical particle | Water/1-propanol gradient | Major adrenal steroids including 17α-hydroxyprogesterone, dehydroepiandrosterone | UV | nih.gov |

| Hamilton PRP-C18 | Not specified | Cortisone (B1669442), Pregnenolone (B344588), and three other steroids | Not specified | chromatographyonline.com |

| Not specified | 50% Acetonitrile in water (isocratic) | Estriol, testosterone, estradiol-17β, estrone (B1671321), progesterone | UV (254 nm for testosterone) | researchgate.net |

| C18 SPE Cartridge (for extraction) | Not specified | General steroids from urine and plasma | LC-MS | silicycle.com |

| Not specified | Multiple-reaction monitoring (MRM) scan segments | Dehydroepiandrosterone, testosterone, epiandrosterone, progesterone, etc. | UHPLC-MS/MS | researchgate.net |

Immunoassay Methodologies for Comparative Analysis

Immunoassays are widely used for the quantification of this compound in clinical and research settings due to their high throughput and relative simplicity. synabs.be These methods, which include radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and automated chemiluminescence immunoassays (CLIA), utilize antibodies that specifically bind to the target analyte. salimetrics.comnih.gov

The principle of these assays is typically competitive, where the this compound in the sample competes with a labeled form of the steroid for a limited number of antibody binding sites. The amount of bound labeled steroid is inversely proportional to the concentration of the unlabeled steroid in the sample.

A significant challenge in steroid immunoassays is the potential for cross-reactivity. synabs.be Because steroid hormones share a common structural backbone, an antibody raised against this compound may also bind to other structurally similar steroids such as testosterone, dehydroepiandrosterone (DHEA), 17-hydroxyprogesterone, or exogenous compounds like exemestane. synabs.benih.govannlabmed.org This lack of specificity can lead to falsely elevated and inaccurate measurements, which is particularly problematic in pediatric samples or in certain disease states where steroid precursors accumulate. nih.govjcrpe.org

To mitigate this, highly specific monoclonal antibodies have been developed to improve assay specificity and robustness. synabs.be However, comparative studies consistently show that liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior analytical specificity and accuracy. allenpress.comnih.govresearchgate.net LC-MS/MS physically separates the different steroids before detection, thus eliminating the issue of cross-reactivity. synabs.be

Different immunoassay platforms show varying degrees of agreement with LC-MS/MS. A 2018 study compared two automated immunoassays (DiaSorin LIAISON and Immulite), a radioimmunoassay (Beckman Coulter), and LC-MS/MS for androstenedione (B190577) measurement. nih.gov The DiaSorin LIAISON assay showed the best agreement with LC-MS/MS for adult samples, while the Immulite assay demonstrated the poorest performance and was not considered interchangeable. nih.gov The Beckman Coulter RIA had good analytical sensitivity but a lower correlation with LC-MS/MS. nih.gov Despite the superiority of LC-MS/MS, its higher cost, complexity, and longer turnaround time mean that immunoassays remain a vital tool, especially for high-throughput screening. synabs.be

Table 2: Comparison of Analytical Methods for this compound

| Method | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Immunoassays (RIA, ELISA, CLIA) | Antibody-antigen binding (competitive assay) | High throughput, automated, relatively low cost, simple | Prone to cross-reactivity with other steroids, can be inaccurate | synabs.besalimetrics.comnih.gov |

| LC-MS/MS | Chromatographic separation followed by mass-based detection | High specificity and sensitivity, no cross-reactivity, can measure multiple steroids simultaneously | High cost, complex instrumentation, requires extensive sample preparation, lower throughput | allenpress.comsynabs.beresearchgate.net |

In Vitro and in Vivo Experimental Models in 4 Androsten 3,17 Dione Research

Mammalian Cell Line Models for Steroid Metabolism and Response

Immortalized cell lines are invaluable tools in steroid research, offering reproducibility and the ability to study specific cell types in isolation. Different cell lines, originating from tissues like fat, liver, blood, testes, and adrenal glands, have been employed to understand the multifaceted role of 4-androstene-3,17-dione.

The Simpson-Golabi-Behmel syndrome (SGBS) cell line, a human preadipocyte model, is used to study androgen metabolism in fat cells. Research has shown that in SGBS cells, 4-androstene-3,17-dione (also known as 4AD) is converted to testosterone (B1683101). nih.gov This conversion is significantly increased when the cells are stimulated with insulin (B600854), a process mediated by the induction of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). nih.gov The production of testosterone from 4-androstene-3,17-dione in this model can be inhibited by up to 80% using AKR1C3 inhibitors. nih.gov

Further studies with SGBS cells explored the effects of treatment with 4-androstene-3,17-dione on the cells' own steroidogenic activity. researchgate.net Treatment during adipogenesis led to a significant increase in the secretion of progesterone (B1679170) (up to 2-fold), testosterone (up to 38-fold), and cortisone (B1669442) (up to 1.4-fold) in mature adipocytes, while cortisol levels were unaffected. researchgate.net This treatment also influenced the expression of genes for key steroidogenic enzymes. researchgate.net

Table 1: Effect of 4-Androsten-3,17-dione Treatment on Hormone Secretion in SGBS Adipocytes

| Hormone | Fold Change vs. Control | Reference |

|---|---|---|

| Progesterone | Up to 2-fold increase | researchgate.net |

| Testosterone | Up to 38-fold increase | researchgate.net |

| Cortisone | Up to 1.4-fold increase | researchgate.net |

| Cortisol | No significant change | researchgate.net |

This table summarizes the changes in hormone levels in the supernatant of mature SGBS cells after treatment with 10 µM 4-androstene-3,17-dione.

The Clone-9 cell line, a non-transformed epithelial cell line derived from normal rat liver, has been utilized as an in vitro model to evaluate the potential hepatotoxicity of 4-androstene-3,17-dione. researchgate.net In one study, Clone-9 cultures were treated with 4-androstene-3,17-dione for 24 hours. While the study concluded that under the specific experimental conditions, Clone-9 cells were not a robust model for androstenedione (B190577) hepatotoxicity in vivo, certain effects were noted, including changes in lipid accumulation, ATP depletion, and P450 activity. researchgate.net

Related research using a different cell line, rat hepatoma cells (HTC), investigated the metabolism of 4-androstene-3,17-dione. In this model, the primary metabolites were identified as 5α-reduced derivatives, including 5α-androstane-3,17-dione, androsterone (B159326), and epiandrosterone. nih.govpnas.org

Human Erythroleukemia (HEL) cells serve as a model for megakaryocytes, the progenitor cells of platelets. pnas.orgcapes.gov.br Research has employed HEL cells to investigate the effects of 4-androstene-3,17-dione on thromboxane (B8750289) A2 (TXA2) receptor expression. pnas.org A study where HEL cells were incubated with 4-androstene-3,17-dione (at concentrations of 250, 500, or 750 nM) for 48 hours revealed that the compound significantly increased the number of TXA2 receptors without altering their affinity. pnas.orgcapes.gov.br

Murine Leydig cell lines, including MA-10, BLTK1, and TM3, are frequently used to study the synthesis of androgens in the testes. researchgate.netnih.gov A key focus of research has been the final step of testosterone production: the conversion of 4-androstene-3,17-dione to testosterone, a reaction catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase 3 (17β-HSD3). researchgate.net

However, studies have shown that these cell lines are not ideal for investigating this specific conversion. researchgate.netnih.gov When incubated with 4-androstene-3,17-dione, the cells produce only very low levels of testosterone. researchgate.net Instead, the primary metabolite is the inactive androgen, androsterone. researchgate.net Gene expression analyses confirmed that these cell lines have barely detectable levels of 17β-HSD3 mRNA. researchgate.netnih.gov The small amount of testosterone that is produced is likely due to the expression of other enzymes like 17β-HSD1. researchgate.netnih.gov Therefore, while these cell lines are useful for studying the early steps of steroidogenesis, their altered pathways make them unsuitable for research focused on the final, gonadal-specific synthesis of testosterone from 4-androstene-3,17-dione. researchgate.netnih.gov

Table 2: Metabolism of this compound (AD) in Murine Leydig Cell Lines

| Cell Line | Substrate | Incubation Time | Major Metabolite | Minor Metabolite | Reference |

|---|---|---|---|---|---|

| BLTK1 | 250 nM AD | 270 min | Androsterone | Testosterone | researchgate.net |

| MA-10 | 100 nM AD | 4.5 h | Androsterone | Testosterone | wikipedia.org |

This table shows the primary products from the incubation of murine Leydig cells with 4-androstene-3,17-dione, highlighting the preferential conversion to androsterone over testosterone.

The human H295R adrenocortical carcinoma cell line is a widely accepted model for studying adrenal steroidogenesis because it expresses most of the key enzymes necessary for the synthesis of mineralocorticoids, glucocorticoids, and adrenal androgens. mdpi.combioscientifica.com These cells are used to investigate the production and metabolism of 4-androstene-3,17-dione and its derivatives. bioscientifica.com For example, H295R cells produce 11β-hydroxy-4-androstene-3,17-dione (11OHA4) from 4-androstene-3,17-dione, and stimulation with forskolin (B1673556) (a cAMP inducer) significantly increases the production of both compounds. bioscientifica.com

H295R cells are also a standard in vitro tool for screening chemicals that may disrupt steroid production. mdpi.com Studies have shown that certain compounds, like the herbicide atrazine, can induce aromatase (CYP19) activity in H295R cells, which is the enzyme that converts 4-androstene-3,17-dione to estrone (B1671321). mdpi.com

Table 3: Basal and Forskolin-Stimulated Steroid Production in H295R Cells (in nM)

| Steroid | Basal Level (± SEM) | Forskolin-Stimulated Level (± SEM) | Fold Change | Reference |

|---|---|---|---|---|

| 4-Androstene-3,17-dione | 913.2 ± 29.2 | 1338.0 ± 81.1 | 1.4 | bioscientifica.com |

| 11β-Hydroxy-4-androstene-3,17-dione | 100.4 ± 5.2 | 329.9 ± 27.2 | 3.5 | bioscientifica.com |

| Dehydroepiandrosterone (B1670201) (DHEA) | 232.3 ± 18.2 | 464.5 ± 34.7 | 2.0 | bioscientifica.com |

| Testosterone | 46.0 ± 3.8 | 50.0 ± 2.4 | - | bioscientifica.com |

This table presents data on the production of key C19 steroids by H295R cells under basal conditions and after stimulation with forskolin, showing the cell line's capacity to synthesize androgens and their precursors.

Murine Leydig Cell Lines for Androgen Biosynthesis

Primary Cell and Tissue Culture Models

Primary cells and tissue cultures, derived directly from living tissue, offer a model system that more closely resembles the in vivo environment compared to immortalized cell lines.